molecular formula C10H13NO B2771854 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine CAS No. 1520806-99-8

3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine

Cat. No.: B2771854
CAS No.: 1520806-99-8
M. Wt: 163.22
InChI Key: WXHISRJWGDOZLP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is a chemical compound that belongs to the class of benzopyran derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The molecular formula of this compound is C10H13NO and it has a molecular weight of 163.22 .

Scientific Research Applications

Antimicrobial Activity

Research has identified compounds related to 3,4-Dihydro-1H-2-benzopyran derivatives with significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial screening of specific benzopyran derivatives demonstrated notable effectiveness against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Neuroprotective Agent for Ischemia-Reperfusion Damage

KR-31543, a compound structurally related to 3,4-Dihydro-1H-2-benzopyran, has been identified as a novel neuroprotective agent against ischemia-reperfusion damage. The metabolism of KR-31543 in rats was extensively studied, indicating the potential therapeutic applications of similar compounds in protecting neural tissues from ischemia-related injuries (Kim et al., 2002).

Cancer Research

Compounds derived from 3,4-Dihydro-1H-2-benzopyran have shown selective cytotoxicity against certain cancer cell lines, indicating their potential as cancer therapeutic agents. A study on phelligridins isolated from the fungus Phellinus igniarius found that some derivatives exhibited in vitro selective cytotoxicity against human lung and liver cancer cell lines, suggesting a promising avenue for developing novel anticancer drugs (Mo et al., 2004).

Antitubercular Agents

Benzofuro[3,2-f][1]benzopyrans, a class of compounds including 3,4-Dihydro-1H-2-benzopyran derivatives, have been identified as promising antitubercular agents. Their significant activity against Mycobacterium tuberculosis, including drug-resistant strains, with minimal cytotoxicity towards mammalian cells, underscores their potential in tuberculosis treatment strategies (Prado et al., 2006).

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHISRJWGDOZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520806-99-8
Record name 1-(3,4-dihydro-1H-2-benzopyran-7-yl)methanamine
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